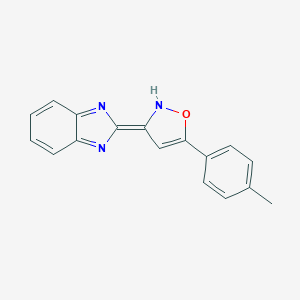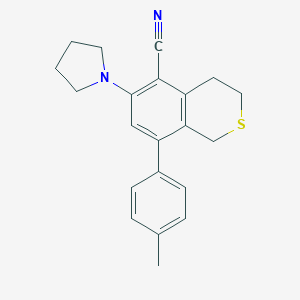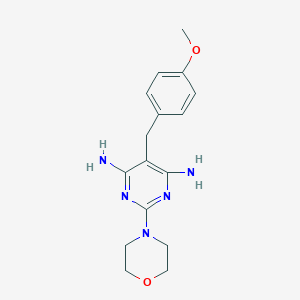
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR in various physiological and pathological processes.
作用机制
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine selectively inhibits FGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell growth and survival. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be highly selective for FGFR over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing by promoting the migration and proliferation of skin cells.
实验室实验的优点和局限性
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a highly selective inhibitor of FGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of FGFR in various physiological and pathological processes. However, it has some limitations for lab experiments. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has a relatively short half-life, which makes it difficult to maintain a stable concentration over time. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are many future directions for the use of 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine in scientific research. One area of interest is the role of FGFR in the development and progression of various types of cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be effective in inhibiting the growth and survival of cancer cells that are dependent on FGFR signaling, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of FGFR in wound healing and tissue regeneration. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing, and further research is needed to explore its potential for tissue engineering and regenerative medicine. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine may have potential as a tool for studying the role of FGFR in embryonic development and angiogenesis.
合成方法
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-morpholin-4-ylphenol from 4-hydroxybenzaldehyde and morpholine. The second step involves the synthesis of 6-amino-4-pyrimidinol from 2,4-dichloro-5-methoxy-pyrimidine and ammonia. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is synthesized by reacting 6-amino-4-pyrimidinol with 4-morpholin-4-ylphenol in the presence of triethylamine and 1,3-dichloro-5,5-dimethylhydantoin.
科学研究应用
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively used in scientific research to study the role of FGFR in various physiological and pathological processes. It has been shown to inhibit the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been used to study the role of FGFR in embryonic development, angiogenesis, and wound healing.
属性
分子式 |
C16H21N5O2 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC 名称 |
5-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O2/c1-22-12-4-2-11(3-5-12)10-13-14(17)19-16(20-15(13)18)21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
InChI 键 |
UZLDQNQSANTKCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
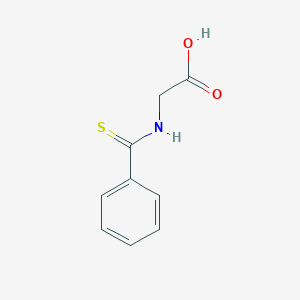
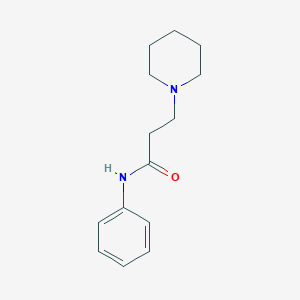
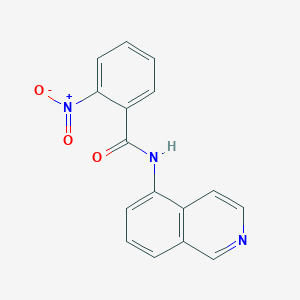
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)

